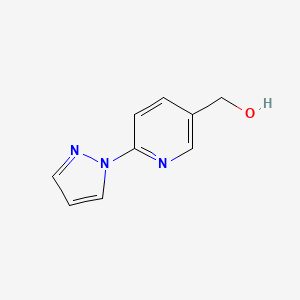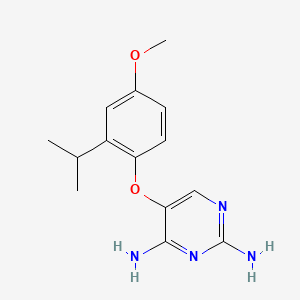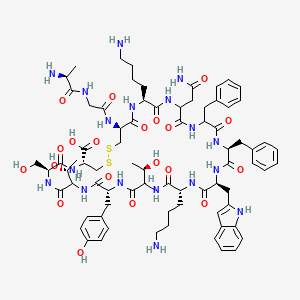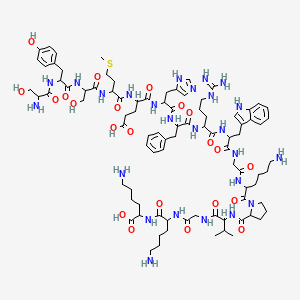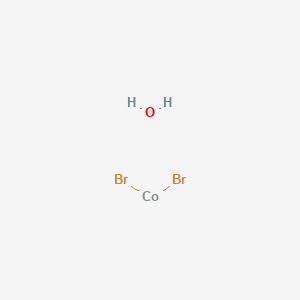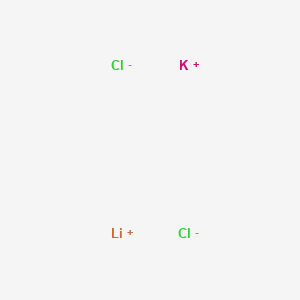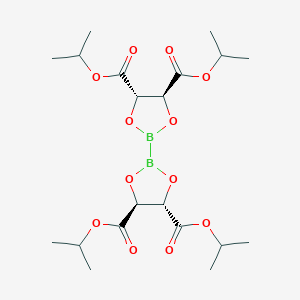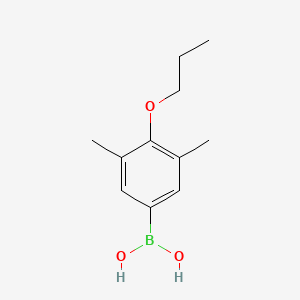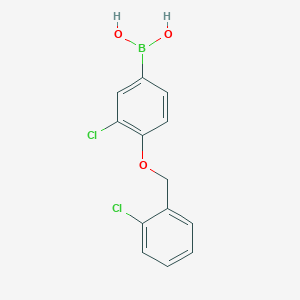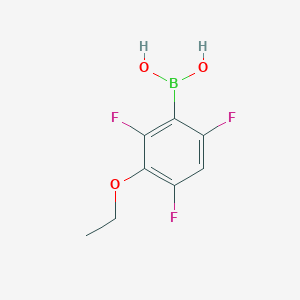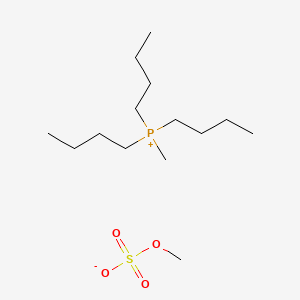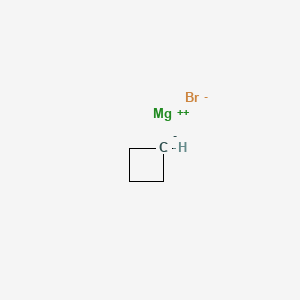
Magnesiumcyclobutanbromid
Übersicht
Beschreibung
Magnesium cyclobutane bromide is a compound with the molecular formula (C4H8Br)2Mg. It belongs to the family of Grignard reagents and has found extensive use in various organic synthesis reactions. In the formation of a Grignard reagent from a compound possessing both bromine and chlorine, magnesium preferentially inserts into the C–Br bond over the C–Cl bond .
Synthesis Analysis
Grignard reagents are made through the addition of magnesium metal to alkyl or alkenyl halides . The halide can be Cl, Br, or I (not F). It’s slightly easier to make Grignards from the iodides and bromides . For example, 1,4-dibromobutane reacts with magnesium to form cyclobutane as the main product .Chemical Reactions Analysis
Grignard reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds (aldehydes, ketones, esters, carbon dioxide, etc) and epoxides . They’re also very strong bases and will react with acidic hydrogens (such as alcohols, water, and carboxylic acids) .Physical And Chemical Properties Analysis
Magnesium cyclobutane bromide is a white to off-white powder that is soluble in ether and tetrahydrofuran. It has a molecular weight of 295.23 g/mol, a melting point of 118-121°C, and a boiling point of 155-158°C. It is stable under normal conditions and exhibits high thermal stability. Magnesium cyclobutane bromide has a density of 1.112 g/mL, and its refractive index is 1.480.Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
Magnesiumcyclobutanbromid spielt eine entscheidende Rolle bei der Synthese von bioaktiven Verbindungen. Die inhärente Ringspannung in Cyclobutan-Derivaten wird in der organischen Synthese strategisch für die Ringvergrößerung und -verkleinerung genutzt, die regio- und stereoselektiv erreicht werden kann . Dies macht es zu einem unschätzbaren Werkzeug bei der Herstellung komplexer Naturstoffe, die potente biologische Aktivitäten aufweisen.
Organokatalyse
Die Verbindung wird in der Organokatalyse verwendet, um umweltfreundliche Ansätze für Cyclobutan-haltige Moleküle zu fördern. Diese Methoden sind nicht nur umweltfreundlich, sondern bieten auch einen hohen Grad an Stereokontrolle, was für die Synthese enantiomerenreiner Substanzen unerlässlich ist .
Entwicklung von Arzneimitteln
In der pharmazeutischen Forschung wird this compound für die Totalsynthese von Cyclobutan-haltigen Naturstoffen verwendet. Diese Produkte dienen aufgrund ihrer einzigartigen Strukturgerüste und vielfältigen pharmazeutischen Aktivitäten häufig als Kernskelette für Medikamente .
Materialwissenschaften
This compound kann an der Entwicklung neuer Materialien mit einzigartigen Eigenschaften beteiligt sein. So zeigen Magnesium-basierte Verbindungen wie Magnesiumoxid-Nanopartikel außergewöhnliche Eigenschaften, die in verschiedenen technischen Anwendungen genutzt werden .
Stereokontrollierte Synthese
Diese Verbindung ist ein integraler Bestandteil der stereokontrollierten Synthese, bei der die Kontrolle der dreidimensionalen Anordnung von Atomen entscheidend ist. Die Fähigkeit, Cyclobutanringe präzise zu manipulieren, ermöglicht die Entwicklung stereochemisch komplexer Moleküle .
Biokatalyse
This compound ist auch in der Biokatalyse von Bedeutung, bei der biologische Katalysatoren verwendet werden, um chemische Umwandlungen an organischen Verbindungen durchzuführen. Die Vielseitigkeit der Verbindung in der Ringmodifikation macht sie zu einem wertvollen Gut in diesem Bereich .
Medizinische Chemie
In der medizinischen Chemie wird die Modulation und Gestaltung von Medikamentenstrukturen oft mit Cyclobutan-Motiven kombiniert. This compound hilft, die klinische Wirksamkeit zu verbessern und die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) von Arzneimitteln zu verbessern .
Bildung von Grignard-Reagenzien
Schließlich ist this compound relevant für die Bildung von Grignard-Reagenzien, die in der organischen Synthese von entscheidender Bedeutung sind. Die Präferenz von Magnesium, sich in C–Br-Bindungen anstelle von C–Cl-Bindungen einzulagern, ist ein wichtiger Aspekt bei der Synthese dieser Reagenzien .
Wirkmechanismus
Safety and Hazards
Magnesium cyclobutane bromide may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .
Eigenschaften
IUPAC Name |
magnesium;cyclobutane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456091 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13384-48-0 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



